molecular formula C11H5F2N3 B14046001 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile CAS No. 2007919-91-5

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile

Cat. No.: B14046001
CAS No.: 2007919-91-5
M. Wt: 217.17 g/mol
InChI Key: LLUAYGPNATWQFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 5-fluoropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

    Reduction Reactions: Products include primary amines.

    Oxidation Reactions: Products include carboxylic acids.

Scientific Research Applications

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, potentially leading to inhibitory or modulatory effects on their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-(5-chloropyrimidin-2-yl)benzonitrile
  • 3-Fluoro-2-(5-bromopyrimidin-2-yl)benzonitrile
  • 3-Fluoro-2-(5-methylpyrimidin-2-yl)benzonitrile

Uniqueness

3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

2007919-91-5

Molecular Formula

C11H5F2N3

Molecular Weight

217.17 g/mol

IUPAC Name

3-fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C11H5F2N3/c12-8-5-15-11(16-6-8)10-7(4-14)2-1-3-9(10)13/h1-3,5-6H

InChI Key

LLUAYGPNATWQFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=C(C=N2)F)C#N

Origin of Product

United States

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